molecular formula C15H8Br2O B13414262 2,3-Bis(4-bromophenyl)-2-cyclopropen-1-one

2,3-Bis(4-bromophenyl)-2-cyclopropen-1-one

Cat. No.: B13414262
M. Wt: 364.03 g/mol
InChI Key: IXKVHLBQRZVJKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Bis(4-bromophenyl)-2-cyclopropen-1-one is an organic compound characterized by the presence of two bromophenyl groups attached to a cyclopropenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(4-bromophenyl)-2-cyclopropen-1-one typically involves the reaction of 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the resulting nitrile with sodium hydroxide . Another method involves the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(4-bromophenyl)-2-cyclopropen-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield cyclopropenone derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Cyclopropenone derivatives.

    Substitution: Various substituted cyclopropenones depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2,3-Bis(4-bromophenyl)-2-cyclopropen-1-one involves its interaction with molecular targets through its bromophenyl groups and cyclopropenone ring. These interactions can lead to the modulation of various biological pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Bis(4-bromophenyl)-2-cyclopropen-1-one is unique due to its cyclopropenone ring, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H8Br2O

Molecular Weight

364.03 g/mol

IUPAC Name

2,3-bis(4-bromophenyl)cycloprop-2-en-1-one

InChI

InChI=1S/C15H8Br2O/c16-11-5-1-9(2-6-11)13-14(15(13)18)10-3-7-12(17)8-4-10/h1-8H

InChI Key

IXKVHLBQRZVJKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C2=O)C3=CC=C(C=C3)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.